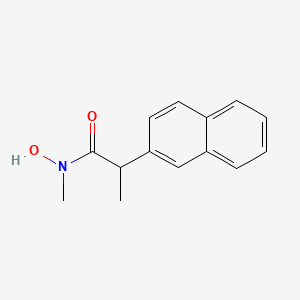
N-Hydroxy-N-methyl-2-naphthalen-2-yl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-methyl-2-naphthalen-2-yl-propionamide: is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring, which is a bicyclic structure made up of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-methyl-2-naphthalen-2-yl-propionamide typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of naphthalene-2-carboxylic acid with hydroxylamine and methylamine in the presence of a coupling agent such as carbodiimide . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N-methyl-2-naphthalen-2-yl-propionamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of naphthylamines or naphthols.
Substitution: Formation of nitro, sulfo, or halogenated naphthalene derivatives.
Scientific Research Applications
N-Hydroxy-N-methyl-2-naphthalen-2-yl-propionamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hydroxy-N-methyl-2-naphthalen-2-yl-propionamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, the compound’s structure allows it to interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
N-Hydroxy-3-naphthalen-2-yl-2-[(naphthalen-2-ylsulfonyl)amino]propanamide: Shares structural similarities but differs in the presence of a sulfonyl group.
Methyl 2-(naphthalen-2-yl)acetate: Similar naphthalene core but different functional groups.
Naphthalen-2-yl-acetyl chloride: Another naphthalene derivative with distinct reactivity due to the presence of an acyl chloride group.
Uniqueness: N-Hydroxy-N-methyl-2-naphthalen-2-yl-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-hydroxy-N-methyl-2-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C14H15NO2/c1-10(14(16)15(2)17)12-8-7-11-5-3-4-6-13(11)9-12/h3-10,17H,1-2H3 |
InChI Key |
HMSPAZCQILPMIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)C(=O)N(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















